Adociaquinone B
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Overview
Description
Adociaquinone B is a natural product found in Xestospongia with data available.
Scientific Research Applications
Topoisomerase II Inhibition : Adociaquinone B has been found to inhibit topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition occurs through the freezing of the enzyme-DNA cleavable complex, suggesting potential applications in cancer research and treatment (Concepcion et al., 1995).
Inhibition of Cancer-Related Enzymes : Simplified analogs of this compound have shown significant inhibitory activity against Cdc25B and MKP-1 enzymes, which are overexpressed in human cancer cells. These findings highlight the potential of this compound derivatives in novel cancer chemotherapeutic treatments (Cao et al., 2009).
Potential in Neurodegenerative Diseases : Research on new Adociaquinone derivatives from an Indonesian marine sponge Xestospongia sp. revealed that these compounds could inhibit various protein kinases involved in cell proliferation, cancer, diabetes, and neurodegenerative disorders. This suggests potential therapeutic applications for diseases like Alzheimer's and Parkinson's (He et al., 2015).
Mitochondrial Respiration and HIF Signaling : Adociaquinones A and B have been shown to uncouple cellular respiration and disrupt hypoxia-inducible factor (HIF) signaling in human breast tumor cells, affecting mitochondrial function and potentially influencing cancer cell survival (Du et al., 2012).
Properties
Molecular Formula |
C22H17NO6S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(1S)-1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione |
InChI |
InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3/t22-/m0/s1 |
InChI Key |
KJMXEMKLXNMFIG-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Canonical SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Synonyms |
adociaquinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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